molecular formula C14H9IN2O5 B2548228 2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid CAS No. 412965-96-9

2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid

Cat. No.: B2548228
CAS No.: 412965-96-9
M. Wt: 412.139
InChI Key: OBEMRDJQTKYLLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid is an organic compound with the molecular formula C14H9IN2O4 It is characterized by the presence of an iodophenyl group, a carbamoyl group, and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid typically involves the following steps:

These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, iodination, and carbamoylation processes. These processes are optimized for efficiency, cost-effectiveness, and environmental safety.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH).

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodophenyl group can also participate in halogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenyl)carbamoyl]-3-nitrobenzoic acid
  • 2-[(4-Chlorophenyl)carbamoyl]-3-nitrobenzoic acid
  • 2-[(4-Fluorophenyl)carbamoyl]-3-nitrobenzoic acid

Uniqueness

2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.

Properties

IUPAC Name

2-[(4-iodophenyl)carbamoyl]-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IN2O5/c15-8-4-6-9(7-5-8)16-13(18)12-10(14(19)20)2-1-3-11(12)17(21)22/h1-7H,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEMRDJQTKYLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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